1H-1-Benzazepine-4-carboxylic acid, 2,3,4,5-tetrahydro-2,5-dioxo-, methyl ester
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Overview
Description
1H-1-Benzazepine-4-carboxylic acid, 2,3,4,5-tetrahydro-2,5-dioxo-, methyl ester is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
The synthesis of 1H-1-Benzazepine-4-carboxylic acid, 2,3,4,5-tetrahydro-2,5-dioxo-, methyl ester can be achieved through several synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach includes the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel-Crafts conditions . Industrial production methods often utilize one-pot reactions to expand benzo-fused carbo- and heterocycles .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, especially at the benzene ring, can introduce various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1-Benzazepine-4-carboxylic acid, 2,3,4,5-tetrahydro-2,5-dioxo-, methyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can act as a sodium channel blocker, inhibiting the flow of sodium ions and thereby exerting its therapeutic effects . It may also inhibit enzymes like squalene synthase, which is involved in cholesterol biosynthesis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1H-1-Benzazepine-4-carboxylic acid, 2,3,4,5-tetrahydro-2,5-dioxo-, methyl ester include other benzazepine derivatives such as:
Tolazoline: Used as a vasodilator.
Benazepril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.
Tolvaptan: Used to treat hyponatremia. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2,5-dioxo-3,4-dihydro-1H-1-benzazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)8-6-10(14)13-9-5-3-2-4-7(9)11(8)15/h2-5,8H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBANNXWHLNQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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